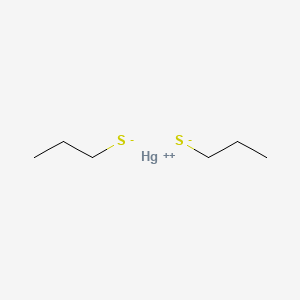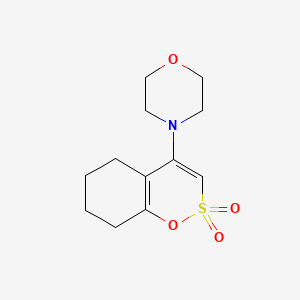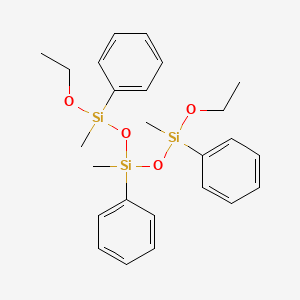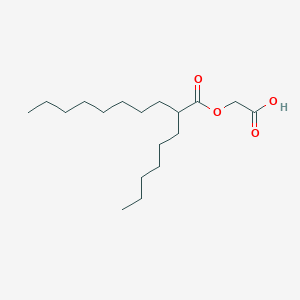
2-((2-Hexyldecanoyl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hexyldecanoyloxy)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an ester linkage, making it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hexyldecanoyloxy)acetic acid typically involves esterification reactions. One common method is the reaction between 2-hexyldecanoic acid and glycolic acid under acidic conditions. The reaction is catalyzed by sulfuric acid, which facilitates the formation of the ester linkage.
Industrial Production Methods
In industrial settings, the production of 2-(2-hexyldecanoyloxy)acetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hexyldecanoyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the ester linkage can yield alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
2-(2-Hexyldecanoyloxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 2-(2-hexyldecanoyloxy)acetic acid involves its interaction with various molecular targets. The ester linkage allows it to participate in hydrolysis reactions, releasing active carboxylic acid and alcohol moieties. These products can then interact with enzymes and receptors, modulating biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hexyldecanoic acid): Shares a similar structure but lacks the ester linkage.
Glycolic acid esters: Similar ester linkage but different alkyl chains.
Fatty acid esters: Similar ester linkage with varying chain lengths and functional groups.
Uniqueness
2-(2-Hexyldecanoyloxy)acetic acid is unique due to its specific combination of a long alkyl chain and an ester linkage, which imparts distinct physicochemical properties
Propriétés
Numéro CAS |
391639-46-6 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2-(2-hexyldecanoyloxy)acetic acid |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)18(21)22-15-17(19)20/h16H,3-15H2,1-2H3,(H,19,20) |
Clé InChI |
XRSAEYSSUKXDIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


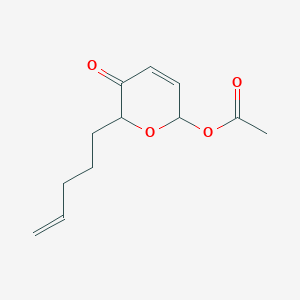
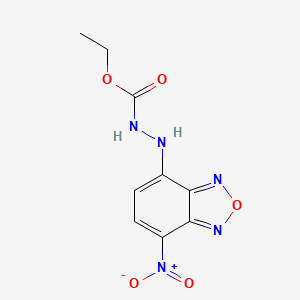
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)
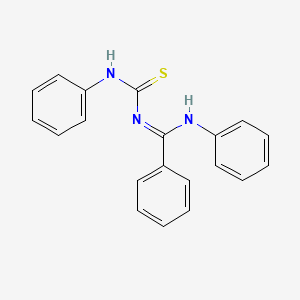
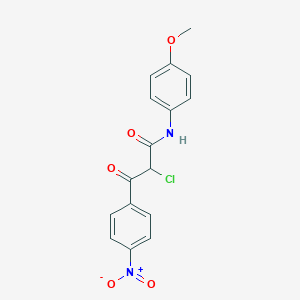
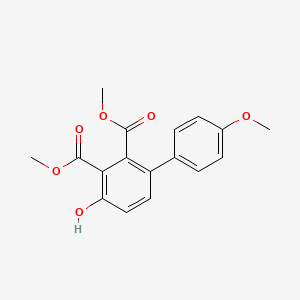
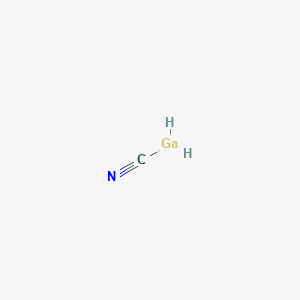


![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
